molecular formula C15H14N4O2S B2709324 1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1020977-04-1

1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No. B2709324
CAS RN: 1020977-04-1
M. Wt: 314.36
InChI Key: FUDHUXWYFRDUJW-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea” is a complex organic molecule. It contains a thiazolopyrimidine core, which is a heterocyclic compound . Thiazolopyrimidines are analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolopyrimidines can generally be synthesized through multicomponent reactions . For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of related compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thiazolopyrimidine core itself is a fused ring system containing nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazolopyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the arrangement of its rings and substituents .

Scientific Research Applications

Synthesis and Characterization

Recent work has involved the synthesis and characterization of compounds structurally related to "1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea". For instance, the preparation of coumarin substituted heterocyclic compounds has shown significant antioxidant activities, highlighting the potential of such compounds in medicinal chemistry and biological applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been used as a new reagent for synthesizing pyrimidone and pyrimidine derivatives, showcasing an efficient and convenient method for the synthesis of such compounds (Rao, Acharya, Verma, & Kaushik, 2011).

Antimicrobial and Anticancer Activities

Compounds with the thiazolo[3,2-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been prepared, showing significant activity against various bacterial strains and cancer cell lines, indicating their potential as antimicrobial and anticancer agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Herbicidal Activities

Research into the synthesis and biological evaluation of novel urea compounds containing pyrimidine and 1,3,4-thiadiazole rings has demonstrated moderate inhibitory activities against certain plant species, suggesting the potential of these compounds in agricultural applications (Sheng Zilian, 2014).

Antioxidant Agents

The synthesis of pyrimidinyl benzazolyl urea derivatives has been explored, with some compounds exhibiting prominent antibacterial and antifungal activities, as well as significant radical scavenging activity. This suggests the potential application of these compounds as antimicrobial and antioxidant agents (Hussain Basha et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. Thiazolopyrimidines have been studied for their potential pharmacological activities, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Thiazolopyrimidines are of interest due to their potential pharmacological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine.

properties

IUPAC Name

1-benzyl-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-12(13(20)19-7-8-22-15(19)17-10)18-14(21)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDHUXWYFRDUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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